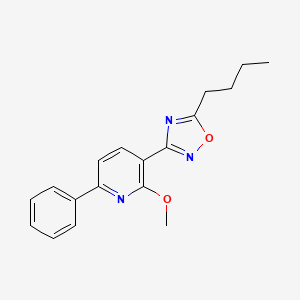
N-(4-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETP-101 is a chemical compound that was first synthesized in 2010 by researchers at the University of California, San Diego. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. ETP-101 has been the subject of scientific research due to its potential as a therapeutic agent for a variety of conditions.
Mécanisme D'action
The mechanism of action of ETP-101 is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. ETP-101 has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ETP-101 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory mediators. Additionally, ETP-101 has been shown to exhibit analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ETP-101 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ETP-101 exhibits a range of biological activities, which makes it a versatile compound for studying a variety of conditions. However, one limitation of ETP-101 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
For research on ETP-101 include the development of more potent and selective analogs, further understanding of its mechanism of action, and evaluation of its safety and efficacy in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of ETP-101 involves several steps, including the reaction of 4-ethoxybenzoyl chloride with 3-aminothiophene to form an intermediate product, which is then reacted with 5-nitro-1,2,4-oxadiazole to form the final product. The synthesis method has been optimized to provide high yields of ETP-101 with high purity.
Applications De Recherche Scientifique
ETP-101 has been the subject of scientific research due to its potential application as a therapeutic agent for a variety of conditions, including cancer, inflammation, and pain. In vitro studies have shown that ETP-101 exhibits antitumor effects against a range of cancer cell lines, including breast, prostate, and colon cancer. Additionally, ETP-101 has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-13-7-5-12(6-8-13)18-15(21)9-10-16-19-17(20-23-16)14-4-3-11-24-14/h3-8,11H,2,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMRFZTEHJWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)






![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)